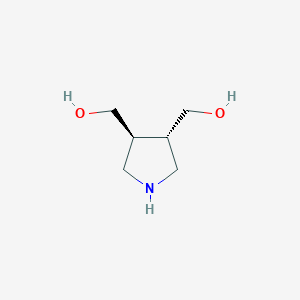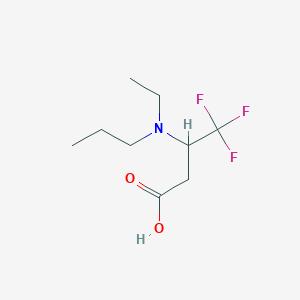
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group substituted with ethyl and propyl groups, and a trifluorobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The final product is typically purified through distillation or recrystallization techniques to achieve the required purity for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluorobutanoic acid moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and alcohols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism by which 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(butyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(propyl)amino)-3,3,3-trifluoropropanoic acid
Uniqueness
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H16F3NO2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
3-[ethyl(propyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C9H16F3NO2/c1-3-5-13(4-2)7(6-8(14)15)9(10,11)12/h7H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PSBKIGOZRCEFBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




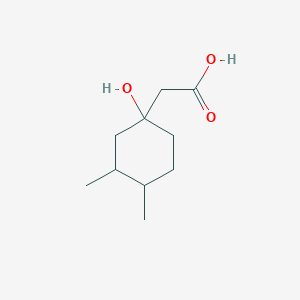
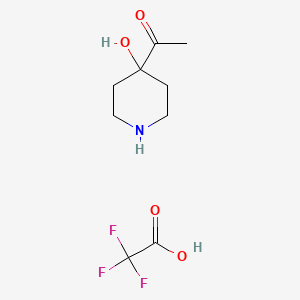
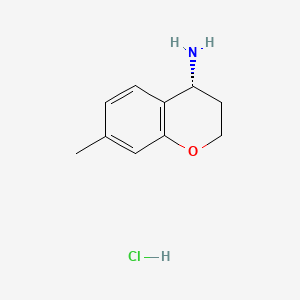
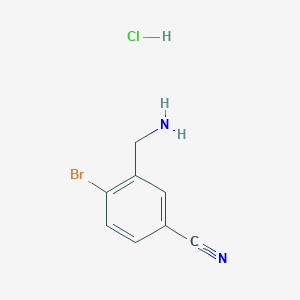
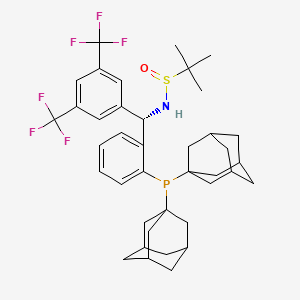


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
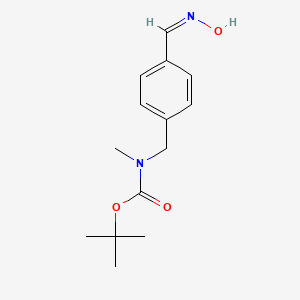
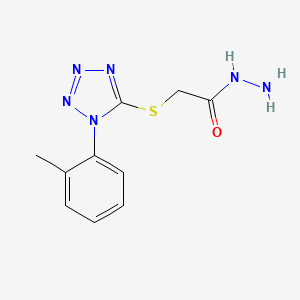
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
